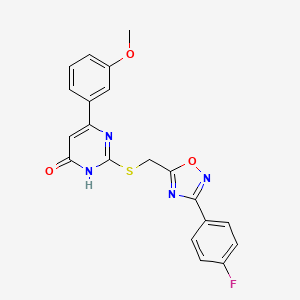
2-(((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(3-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, particularly its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on existing literature.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group and a thioether linkage to an oxadiazole moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research into similar oxadiazole derivatives has shown promising antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit significant antibacterial and antifungal activities due to their ability to inhibit key microbial enzymes and disrupt cellular processes .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | Antibacterial | 12 | |
| Oxadiazole Derivative B | Antifungal | 15 |
Anticancer Activity
The oxadiazole scaffold has been extensively studied for its anticancer properties. It has been shown to inhibit various cancer cell lines by targeting enzymes such as thymidylate synthase and HDAC , which are crucial for cancer cell proliferation . The incorporation of the pyrimidine structure in this compound may enhance its efficacy against cancer cells by inducing apoptosis through pathways involving caspase activation .
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 10.38 | Caspase activation |
| Study B | HeLa (cervical cancer) | 8.5 | HDAC inhibition |
Anti-inflammatory Activity
Several studies have suggested that compounds with oxadiazole and pyrimidine moieties can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Anticancer Efficacy in MCF-7 Cells
- Antimicrobial Screening
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
科学的研究の応用
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of oxadiazole showed potent cytotoxicity against various cancer cell lines, suggesting that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A related study highlighted the effectiveness of oxadiazole derivatives against bacterial strains, indicating that modifications to the oxadiazole ring could enhance antibacterial potency . This suggests potential applications in developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing pyrimidine and oxadiazole rings have been explored in several studies. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines, which could lead to therapeutic strategies for treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
In a recent investigation, researchers synthesized several derivatives based on the core structure of the compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that specific substitutions on the pyrimidine ring significantly enhanced cytotoxic effects compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A comprehensive screening was conducted on various derivatives of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications increased antibacterial efficacy, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a lead compound for antibiotic development .
特性
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-27-15-4-2-3-13(9-15)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)12-5-7-14(21)8-6-12/h2-10H,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMMNMEAPYJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














